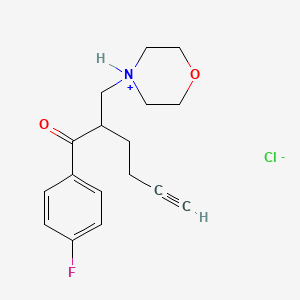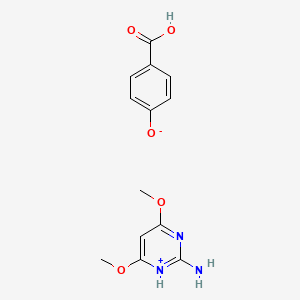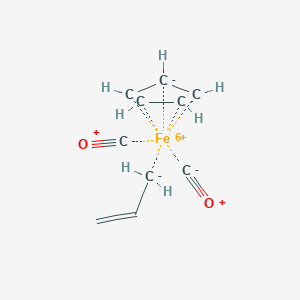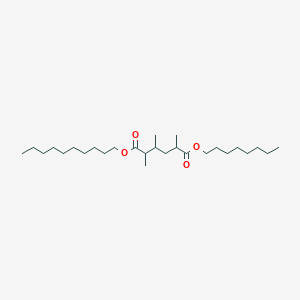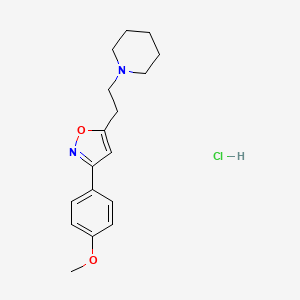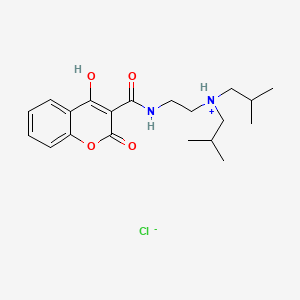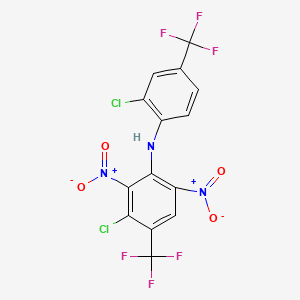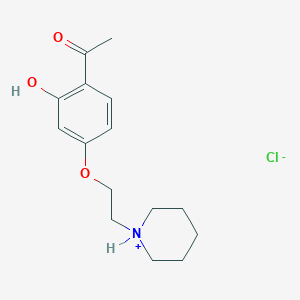
Acetophenone, 6'-hydroxy-4'-(2-(piperidino)ethoxy)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetophenone, 6’-hydroxy-4’-(2-(piperidino)ethoxy)-, hydrochloride is a chemical compound that belongs to the class of acetophenone derivatives. This compound is characterized by the presence of a hydroxy group at the 6’ position and a piperidinoethoxy group at the 4’ position, with the hydrochloride salt form enhancing its solubility in water. Acetophenone derivatives are known for their diverse applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetophenone, 6’-hydroxy-4’-(2-(piperidino)ethoxy)-, hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with acetophenone as the starting material.
Etherification: The 4’ position is functionalized with a piperidinoethoxy group through an etherification reaction. This involves the reaction of the hydroxyacetophenone intermediate with 2-(piperidino)ethanol under suitable conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Acetophenone, 6’-hydroxy-4’-(2-(piperidino)ethoxy)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the acetophenone moiety can be reduced to form alcohols.
Substitution: The piperidinoethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted acetophenone derivatives.
Scientific Research Applications
Acetophenone, 6’-hydroxy-4’-(2-(piperidino)ethoxy)-, hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential biological activities, including antifungal and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Acetophenone, 6’-hydroxy-4’-(2-(piperidino)ethoxy)-, hydrochloride involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the piperidinoethoxy group can enhance its binding affinity to receptors or enzymes. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Acetophenone: The parent compound with a simpler structure.
4-Hydroxyacetophenone: Lacks the piperidinoethoxy group.
6-Hydroxyacetophenone: Lacks the piperidinoethoxy group.
Uniqueness
Acetophenone, 6’-hydroxy-4’-(2-(piperidino)ethoxy)-, hydrochloride is unique due to the presence of both the hydroxy and piperidinoethoxy groups, which confer distinct chemical and biological properties
Properties
CAS No. |
21092-66-0 |
|---|---|
Molecular Formula |
C15H22ClNO3 |
Molecular Weight |
299.79 g/mol |
IUPAC Name |
1-[2-hydroxy-4-(2-piperidin-1-ium-1-ylethoxy)phenyl]ethanone;chloride |
InChI |
InChI=1S/C15H21NO3.ClH/c1-12(17)14-6-5-13(11-15(14)18)19-10-9-16-7-3-2-4-8-16;/h5-6,11,18H,2-4,7-10H2,1H3;1H |
InChI Key |
OLHIOWMSCJNGCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OCC[NH+]2CCCCC2)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


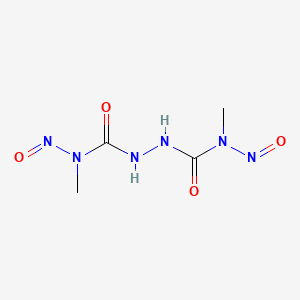
![tert-Butyl (4-{3-[(4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]-3-oxopropyl}phenyl)carbamate](/img/structure/B15343668.png)
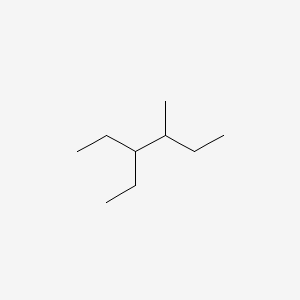
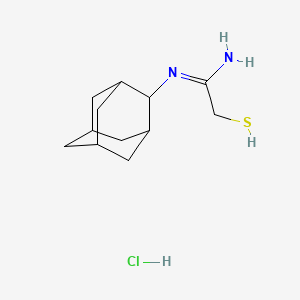
![5-[Chloro(difluoro)methyl]-3-hydroxy-3-methyl-5-(trifluoromethyl)oxolan-2-one](/img/structure/B15343697.png)
